molecular formula C6H2ClF3N4 B12571539 6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine CAS No. 177211-87-9

6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine

Katalognummer: B12571539
CAS-Nummer: 177211-87-9
Molekulargewicht: 222.55 g/mol
InChI-Schlüssel: SBTXNJOSINIROT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring. The presence of both chlorine and trifluoromethyl groups makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of β-alkoxyvinyl trifluoromethyl ketones with 5-aminotetrazole under conventional heating or microwave irradiation. The use of ionic liquids as reaction media can significantly reduce reaction times and improve yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom. Cycloaddition reactions can produce a range of fused heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine is unique due to its tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel heterocyclic compounds and in medicinal chemistry for developing new therapeutic agents .

Eigenschaften

CAS-Nummer

177211-87-9

Molekularformel

C6H2ClF3N4

Molekulargewicht

222.55 g/mol

IUPAC-Name

6-chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine

InChI

InChI=1S/C6H2ClF3N4/c7-3-1-4(6(8,9)10)5-11-12-13-14(5)2-3/h1-2H

InChI-Schlüssel

SBTXNJOSINIROT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NN=NN2C=C1Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.